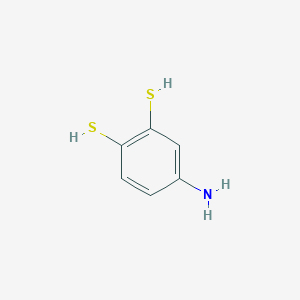

4-Aminobenzene-1,2-dithiol

Description

Contextualization of Aromatic Dithiols and Aminobenzenes in Modern Chemistry

To appreciate the significance of 4-aminobenzene-1,2-dithiol, it is essential to understand the roles of its parent structural classes: aromatic dithiols and aminobenzenes.

Aromatic Dithiols are organosulfur compounds featuring two thiol (-SH) functional groups attached to an aromatic ring. wikipedia.org The parent compound of this class is benzene-1,2-dithiol. wikipedia.orgwikipedia.org These molecules are renowned for their ability to act as powerful chelating agents, binding strongly to metal ions through their sulfur atoms to form stable dithiolate complexes. wikipedia.org This property is extensively exploited in coordination chemistry. libretexts.org Furthermore, aromatic dithiols are fundamental in materials science for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The two thiol groups can anchor the molecule to the surface, creating organized, dense films with applications in molecular electronics, rsc.orgresearchgate.net sensor technology, and corrosion inhibition. researchgate.net In biochemistry, aromatic dithiols have also been investigated as components of redox buffers to assist in the in vitro folding of proteins. fiu.edunih.gov

Aminobenzenes , commonly known by the name of their parent compound, aniline (B41778) (or aminobenzene), are aromatic compounds containing an amino (-NH₂) group bonded to a benzene (B151609) ring. fiveable.mewiktionary.orgbyjus.com The amino group is a strong electron-donating group, which significantly influences the electronic properties of the benzene ring, activating it towards electrophilic aromatic substitution reactions. fiveable.megetidiom.com Aminobenzenes are weak bases due to the presence of the amino group. fiveable.me They are cornerstone chemicals in the industrial synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. fiveable.mebyjus.com Their ability to be readily derivatized makes them versatile intermediates in organic synthesis.

The compound this compound merges the characteristic properties of both these classes, featuring the metal-chelating and surface-binding capabilities of an aromatic dithiol alongside the reactive and electronically significant amino group of an aminobenzene.

Fundamental Structural Attributes and Electronic Characteristics of this compound

The molecular structure of this compound consists of a central benzene ring substituted at the 1 and 2 positions with thiol groups and at the 4 position with an amino group. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

The key structural and electronic features arise from the interplay between the electron-donating amino group and the two thiol groups. The -NH₂ group at the para-position relative to one of the thiols donates electron density into the aromatic π-system, increasing the nucleophilicity of the ring. Conversely, the adjacent thiol groups provide two acidic protons and act as excellent bidentate ligands for metal ions. This intramolecular donor-acceptor character creates a polarized electronic environment, which can influence its assembly in the solid state and its interaction with other molecules and surfaces.

Predicted computational models suggest a largely planar geometry, although some minor distortions may occur due to steric hindrance between the adjacent thiol groups. The molecule's chemical identity and key predicted properties are summarized in the table below.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NS₂ | vulcanchem.com |

| Molecular Weight | 157.3 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

| SMILES Notation | C1=CC(=C(C=C1N)S)S | vulcanchem.com |

| InChI Key | DBGDUQSJBUJXBS-UHFFFAOYSA-N | vulcanchem.com |

| Predicted Boiling Point | 341.0 ± 32.0 °C | chemicalbook.com |

| Predicted Density | 1.344 ± 0.06 g/cm3 | chemicalbook.com |

| Predicted pKa | 6.34 ± 0.48 | chemicalbook.com |

Historical and Current Research Trajectories Utilizing this compound as a Molecular Building Block

While specific historical accounts of this compound are not extensively documented, its development can be seen as a logical progression in the synthesis of multifunctional aromatic compounds. The synthetic routes to related molecules, such as the preparation of benzene-1,2-dithiol from 2-aminobenzenethiol via diazotization, provide a historical context for the chemical strategies that could be adapted for its synthesis. wikipedia.org

Current research interest in this compound and analogous structures is driven by their potential applications as versatile molecular building blocks in several key areas:

Coordination Chemistry and Catalysis: The ortho-dithiol functionality is a classic chelating motif for a wide range of transition and main group metals. The resulting metal dithiolene complexes often exhibit interesting electronic and redox properties. The amino group at the 4-position of the ring in this compound provides a handle to electronically tune the properties of the metal center or to serve as an anchoring point for polymerization or grafting onto larger structures, creating advanced catalytic systems or functional materials. libretexts.org Research on related aminothiol (B82208) ligands has demonstrated their efficacy in complexing and removing heavy metal ions from aqueous solutions. wjir.org

Materials Science and Nanotechnology: Aromatic dithiols are pivotal in forming stable self-assembled monolayers (SAMs) on metal surfaces. acs.org this compound is an ideal candidate for creating functionalized surfaces. The two thiol groups ensure robust, bidentate anchoring to substrates like gold, while the terminal amino group, exposed at the monolayer's surface, can be used for subsequent chemical modifications. This allows for the covalent attachment of biomolecules for biosensor development, the construction of multilayered molecular electronic devices, or the alteration of surface properties like wettability. sigmaaldrich.com The ordered, cross-linkable nature of such aromatic SAMs also makes them promising as ultrathin insulating layers in electronic devices. rsc.org

Organic and Supramolecular Synthesis: As a trifunctional molecule, this compound is a valuable synthon for constructing more complex organic molecules, including heterocycles and polymers. The thiol groups can undergo condensation reactions with aldehydes and ketones to form dithiane rings, wikipedia.org while the amino group can participate in a wide range of reactions, such as amide bond formation or diazotization for subsequent coupling reactions. researchgate.net This reactivity makes it a building block for creating covalent organic frameworks (COFs) or other supramolecular assemblies where its specific geometry and electronic properties can be harnessed to create materials with tailored functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NS2 |

|---|---|

Molecular Weight |

157.3 g/mol |

IUPAC Name |

4-aminobenzene-1,2-dithiol |

InChI |

InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 |

InChI Key |

DBGDUQSJBUJXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)S)S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Aminobenzene 1,2 Dithiol

Established Synthetic Pathways for 4-Aminobenzene-1,2-dithiol

The synthesis of this compound is not a trivial endeavor due to the susceptibility of the thiol groups to oxidation. Established methods typically rely on a multi-step approach that involves the protection of the thiol functionalities, followed by the introduction and subsequent transformation of the amino group precursor.

Multi-step Organic Synthesis Approaches to the Target Compound

A plausible and commonly employed strategy for the synthesis of this compound involves a sequence of protection, nitration, reduction, and deprotection steps. A representative synthetic route is outlined below:

Protection of Benzene-1,2-dithiol: The synthesis often commences with a commercially available or readily prepared precursor, benzene-1,2-dithiol. To prevent unwanted side reactions, particularly oxidation of the thiol groups during subsequent synthetic manipulations, they are typically protected. A common and effective protecting group for thiols is the benzyl (B1604629) group, forming a stable thioether. The reaction of benzene-1,2-dithiol with two equivalents of benzyl bromide in the presence of a base, such as sodium ethoxide, affords 1,2-bis(benzylthio)benzene.

Nitration of the Protected Dithiol: The subsequent step involves the regioselective introduction of a nitro group at the 4-position of the benzene (B151609) ring. This is a critical step, as the directing effects of the two benzylthio groups will influence the position of nitration. The sulfur atoms of the thioether are activating and ortho-, para-directing. Nitration of 1,2-bis(benzylthio)benzene is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. Careful control of the reaction conditions, including temperature and reaction time, is crucial to favor the formation of the desired 4-nitro-1,2-bis(benzylthio)benzene isomer and minimize the formation of byproducts.

Reduction of the Nitro Group: Once the nitro group is in place, it is reduced to the corresponding primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.org Other reagents like tin(II) chloride in hydrochloric acid or iron powder in acidic media can also be used for the reduction of aromatic nitro compounds. nih.gov The choice of reducing agent may depend on the compatibility with the thioether protecting groups.

Deprotection of the Thiol Groups: The final step in the sequence is the removal of the benzyl protecting groups to unveil the free thiol functionalities. This can be achieved through various methods, including dissolving metal reduction, for instance, using sodium in liquid ammonia, or by treatment with strong acids like hydrogen bromide in acetic acid. The choice of deprotection method should be carefully considered to avoid any degradation of the newly formed amino group.

Optimization Strategies for Reaction Conditions and Yield Enhancement

Nitration: The ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time can be fine-tuned to maximize the yield of the desired 4-nitro isomer and minimize the formation of other isomers or di-nitrated products.

Reduction: The choice of catalyst and solvent, as well as the hydrogen pressure and reaction temperature in the case of catalytic hydrogenation, can significantly impact the efficiency and selectivity of the nitro group reduction. For instance, the use of specific catalysts can help in achieving high yields while preserving other functional groups.

Purification: Chromatographic techniques are often employed to purify the intermediates at each stage, ensuring the high purity of the final product.

| Step | Reagents and Conditions | Typical Yield |

| Protection | Benzene-1,2-dithiol, Benzyl bromide, Base (e.g., NaOEt) | High |

| Nitration | 1,2-bis(benzylthio)benzene, HNO₃, H₂SO₄ | Moderate to Good |

| Reduction | 4-nitro-1,2-bis(benzylthio)benzene, Reducing agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) | Good to Excellent |

| Deprotection | 4-amino-1,2-bis(benzylthio)benzene, Deprotecting agent (e.g., Na/NH₃) | Moderate to Good |

Emerging and Sustainable Synthesis Techniques for this compound

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. While specific applications to this compound are still emerging, general advancements in catalytic and continuous flow synthesis hold promise for its future production.

Catalytic Synthesis Protocols

The development of novel catalytic systems can offer significant advantages in terms of reaction efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches could be particularly beneficial in the reduction of the nitro group. The use of highly active and selective catalysts, such as those based on non-precious metals, could reduce the cost and environmental impact of this step. For instance, copper-based catalysts have been explored for the transfer hydrogenation of nitroarenes. acs.org

Precursor Compounds and Convergent/Divergent Synthetic Strategies to this compound

The choice of starting material is a critical aspect of any synthetic strategy. For this compound, a key precursor is benzene-1,2-dithiol . This compound can be synthesized from various starting materials, including 1,2-dichlorobenzene (B45396) or 2-aminobenzenethiol via diazotization. researchgate.net

A convergent synthetic strategy could involve the separate synthesis of a protected 1,2-dithiol fragment and a 4-aminophenyl fragment, which are then coupled together in a later step. However, a divergent strategy is more commonly implied in the established pathways. Starting from a common intermediate, such as 1,2-bis(benzylthio)benzene, various functional groups can be introduced at the 4-position, allowing for the synthesis of a range of 4-substituted-benzene-1,2-dithiol derivatives, including the target amino compound. This approach offers flexibility and allows for the generation of a library of related compounds for further investigation.

Advanced Separation and Purification Methodologies for this compound

The purification of this compound is a critical step in its preparation, as impurities can significantly affect its properties and performance in subsequent applications. The presence of both acidic thiol groups and a basic amino group, along with its susceptibility to oxidation, necessitates specialized separation techniques.

Standard purification methods for aromatic thiols include recrystallization and column chromatography. google.com However, to achieve high purity, more advanced methodologies are often required.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of this compound. Reverse-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective. The separation is based on the differential partitioning of the compound and its impurities between the two phases. By carefully selecting the column, mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and detector (e.g., UV-Vis), a high degree of purification can be achieved.

Ion-Exchange Chromatography can be employed to exploit the amphoteric nature of this compound. At a pH below the pKa of the anilinium ion, the compound will be positively charged and can bind to a cation-exchange resin. Conversely, at a pH above the pKa of the thiol groups, it will be negatively charged and can bind to an anion-exchange resin. This allows for selective separation from non-ionic impurities or compounds with different charge characteristics. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. nih.gov

Affinity Chromatography represents a highly specific purification method that could be adapted for this compound. This technique relies on the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase. For instance, a resin with immobilized metal ions (e.g., Ni²⁺, Cu²⁺) could potentially chelate with the dithiol functionality, allowing for its selective retention and subsequent elution with a competing ligand or a change in pH.

A comparative overview of these advanced purification methodologies is presented below:

| Methodology | Principle of Separation | Advantages | Considerations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | High resolution, applicable to a wide range of compounds, automated. | Requires specialized equipment, solvent consumption can be high. |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. nih.gov | High capacity, can separate molecules based on charge differences. | pH and buffer selection are critical, potential for denaturation of sensitive compounds. |

| Affinity Chromatography | Specific, reversible binding to an immobilized ligand. | Very high selectivity, can achieve high purity in a single step. | Requires a specific ligand, can be expensive to develop and implement. |

The choice of the most appropriate advanced separation and purification methodology for this compound depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. In many cases, a combination of these techniques may be employed to achieve the highest level of purity.

Chemical Reactivity and Transformation Mechanisms of 4 Aminobenzene 1,2 Dithiol

Reactivity of the Thiol Functionalities in 4-Aminobenzene-1,2-dithiol

The two thiol groups in this compound are highly nucleophilic and readily undergo reactions characteristic of thiols. Their proximity to each other on the aromatic ring also imparts specific reactivity, particularly in the formation of cyclic structures.

The thiol groups of this compound are excellent nucleophiles for conjugation reactions. They can readily participate in thiol-ene and thiol-yne "click" chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. rsc.orgd-nb.infonih.gov These reactions typically proceed via a radical-mediated or nucleophilic pathway to form stable carbon-sulfur bonds.

In a typical thiol-ene reaction, the thiol groups can add across a double bond (ene) in the presence of a radical initiator or under UV irradiation. Similarly, in thiol-yne reactions, two thiol groups can add to a triple bond (yne), leading to a dithioether linkage. d-nb.info The bifunctional nature of this compound allows for the formation of cross-linked polymers or macrocycles when reacted with di- or poly-functional enes or ynes.

Another important class of thiol-based conjugation is the Michael addition, where the thiolate anions of this compound act as nucleophiles and attack electron-deficient alkenes, such as maleimides. nih.gov This reaction is widely used in bioconjugation to link molecules to proteins containing cysteine residues. nih.govthno.org The reaction with dibromomaleimides can lead to stable aminothiomaleimides. nih.gov Furthermore, electron-poor aryl nitriles have been shown to react with 1,2-dithiols to form stable amino dithioacetals, a process termed nitrile bis-thiol (NBT) reaction. nih.govchemrxiv.org

| Reaction Type | Reactant | Product Type | Conditions |

|---|---|---|---|

| Thiol-ene | Alkene | Thioether | Radical initiator or UV light |

| Thiol-yne | Alkyne | Dithioether | Radical initiator or UV light |

| Michael Addition | Maleimide | Thiosuccinimide | Base catalyst |

| Nitrile bis-thiol (NBT) | Electron-poor aryl nitrile | Amino dithioacetal | Mild, biocompatible conditions |

The dithiol moiety of this compound is redox-active and can be easily oxidized to form a cyclic disulfide bond. libretexts.org This intramolecular oxidation results in the formation of a stable five-membered 1,2,3-benzodithiazole ring system upon reaction with appropriate reagents. The interconversion between the dithiol (reduced) and disulfide (oxidized) forms is a key aspect of its chemistry. libretexts.org

Oxidation can be achieved using a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. nih.gov This reversible disulfide bond formation is analogous to the cysteine-cystine redox couple in proteins and plays a crucial role in the structure and function of many biological systems. nih.gov The redox potential of the dithiol/disulfide couple can be tuned by the electronic nature of the substituents on the aromatic ring. The electron-donating amino group in this compound influences this redox potential.

The formation of disulfide bonds can also occur intermolecularly, leading to the formation of dimers or polymers, especially if the reaction conditions are not controlled to favor intramolecular cyclization. Thiol-disulfide exchange reactions are also possible, where the thiol groups of this compound can react with other disulfide-containing molecules to form new disulfide bonds. nih.gov

Reactivity of the Aromatic Amine Group in this compound

The aromatic amine group in this compound is a versatile functional group that can act as a nucleophile or be transformed into other functional groups.

While the benzene (B151609) ring of this compound is generally electron-rich due to the presence of the amino and thiol groups, making it less susceptible to nucleophilic attack, the amine group itself can act as a nucleophile in SNAr reactions with highly electron-deficient aromatic rings. nih.govyoutube.comyoutube.comlibretexts.org For instance, it can displace a good leaving group, such as a halide, from an aromatic ring that is activated by strongly electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. libretexts.org

The reactivity of the amine group in SNAr reactions is influenced by its basicity and steric hindrance. The presence of the adjacent thiol groups might sterically hinder the approach of the electrophilic substrate.

The amine group of this compound readily participates in condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form Schiff bases (imines). It can also react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. tcichemicals.comunits.it These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds.

The presence of the neighboring thiol groups opens up possibilities for subsequent intramolecular cyclization reactions. For example, the reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzothiazole (B30560) derivatives. The reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline-type heterocyclic systems. The reaction with α,β-unsaturated carboxylic acid derivatives can lead to the formation of 1,4-benzodithiine derivatives through a tandem Michael addition and cyclization process. researchgate.net

| Reactant | Intermediate/Product | Reaction Type |

|---|---|---|

| Aldehyde/Ketone | Schiff Base (Imine) | Condensation |

| Carboxylic Acid/Derivative | Amide | Acylation |

| Phosgene | Benzothiazole derivative | Cyclization |

| 1,2-Dicarbonyl Compound | Quinoxaline derivative | Condensation/Cyclization |

| α,β-Unsaturated Carbonyl | 1,4-Benzodithiine derivative | Michael Addition/Cyclization |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and thiol groups. libretexts.org Both -NH2 and -SH are ortho, para-directing groups. libretexts.orgyoutube.com Therefore, electrophiles will preferentially attack the positions ortho and para to these activating groups.

Given the substitution pattern of this compound, the positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents are as follows:

The amino group at C4 directs to C3 and C5 (ortho positions).

The thiol group at C1 directs to C2 (already substituted) and C6 (ortho) and C4 (already substituted) (para).

The thiol group at C2 directs to C1 (already substituted) and C3 (ortho) and C5 (para).

Considering the combined directing effects, the most likely positions for electrophilic attack are C3, C5, and C6. The strong activating and ortho, para-directing nature of the amino group often dominates, suggesting that positions 3 and 5 would be highly activated. youtube.com However, steric hindrance from the adjacent thiol groups may influence the regioselectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.comyoutube.com

Nucleophilic aromatic substitution on the benzene ring of this compound is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of a good leaving group on the ring and strong activation by electron-withdrawing groups, which are absent in this molecule. libretexts.orgnih.gov Therefore, direct nucleophilic displacement of a hydrogen atom or one of the existing functional groups is not a facile process under normal conditions.

Detailed Mechanistic Investigations of Key Transformations of this compound

The chemical behavior of this compound is governed by the interplay of its three functional groups: the aromatic amine and the two vicinal thiol groups. This unique arrangement allows for a variety of chemical transformations, primarily leading to the formation of heterocyclic systems. Detailed mechanistic investigations have elucidated the pathways of these key reactions, which predominantly involve condensation and oxidative cyclization reactions.

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, which can subsequently cyclize to yield heterocyclic structures like 1,4-benzothiazines.

The reaction is initiated by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form an imine, also known as a Schiff base. The presence of the vicinal thiol groups allows for a subsequent intramolecular cyclization.

A plausible mechanism for the formation of a 1,4-benzothiazine derivative from the reaction of this compound with an α-haloketone is depicted below. The initial step is the S-alkylation of one of the thiol groups by the α-haloketone. This is followed by the intramolecular condensation of the amino group with the ketone carbonyl, leading to a cyclic intermediate that dehydrates to form the 1,4-benzothiazine ring system.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of a thiol group on the α-carbon of the haloketone, displacing the halide. | S-alkylated intermediate |

| 2 | Intramolecular nucleophilic attack of the amino group on the carbonyl carbon. | Hemiaminal intermediate |

| 3 | Proton transfer and subsequent dehydration. | Dihydrobenzothiazine |

| 4 | Tautomerization (if applicable) to the final 1,4-benzothiazine product. | 1,4-Benzothiazine |

This reaction pathway highlights the dual nucleophilicity of this compound, where both the sulfur and nitrogen atoms participate in bond formation.

Oxidative Cyclization Reactions

Oxidative cyclization is another significant transformation of this compound, leading to the formation of various fused heterocyclic systems. These reactions can be initiated by a range of oxidizing agents and often proceed through radical or polar mechanisms.

One of the key oxidative cyclizations involves the formation of a disulfide bridge between the two thiol groups, which can be a precursor to further transformations. For instance, in the presence of a suitable oxidizing agent, this compound can be converted to a cyclic disulfide.

Furthermore, oxidative conditions can facilitate the formation of more complex heterocyclic structures. For example, the reaction with an aldehyde can lead to a 2-substituted benzothiazole through an oxidative cyclization pathway. The proposed mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization initiated by the oxidation of the thiol group.

| Oxidizing Agent | Resulting Heterocycle | Mechanistic Notes |

| Iodine (I₂) | Cyclic disulfide | Proceeds via the formation of a sulfenyl iodide intermediate. |

| Air (O₂) / Base | Phenothiazine (B1677639) derivatives (in the presence of a suitable coupling partner) | Often involves radical intermediates and can be catalyzed by metal ions. |

| Hydrogen Peroxide (H₂O₂) | Oxidized sulfur heterocycles | The reaction can lead to sulfoxides or sulfones depending on the conditions. |

Detailed studies have shown that the course of these oxidative cyclizations is highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature, allowing for the selective synthesis of different heterocyclic products.

Formation of Metal Complexes

The two adjacent thiol groups in this compound make it an excellent ligand for the formation of coordination complexes with various metal ions. These dithiolene complexes are of significant interest due to their unique electronic and structural properties.

The formation of these complexes typically involves the deprotonation of the thiol groups to form a dithiolate dianion, which then coordinates to the metal center in a bidentate fashion. The amino group can also participate in coordination, leading to tridentate ligand behavior in some cases.

The general mechanism for the formation of a metal dithiolene complex can be summarized as follows:

Deprotonation: In the presence of a base, the thiol groups of this compound are deprotonated to form the more nucleophilic thiolate anions.

Coordination: The dithiolate ligand then coordinates to the metal ion, displacing other ligands (such as solvent molecules or anions) from the metal's coordination sphere.

The resulting metal complexes often exhibit rich redox chemistry, as the dithiolene ligand can exist in different oxidation states. This property has been extensively studied using electrochemical and spectroscopic techniques.

| Metal Ion | Typical Geometry of the Complex | Electronic Properties |

| Nickel(II) | Square planar | Can exhibit reversible one-electron oxidation and reduction processes. |

| Copper(II) | Square planar or distorted tetrahedral | Often paramagnetic with interesting magnetic properties. |

| Zinc(II) | Tetrahedral | Typically diamagnetic and optically active if the ligand is chiral. |

The study of these metal complexes provides valuable insights into the electronic structure and reactivity of the this compound ligand itself.

Derivatization and Functionalization Strategies of 4 Aminobenzene 1,2 Dithiol

Covalent Modifications via the Thiol Groups

The two thiol groups are potent nucleophiles, especially when deprotonated to form thiolates, making them susceptible to reaction with a wide array of electrophiles.

Alkylation of the thiol groups on 4-aminobenzene-1,2-dithiol is a common strategy to form stable thioether bonds. This is typically achieved by reacting the dithiol with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. The base, such as sodium hydroxide (B78521) or triethylamine, deprotonates the thiols to form more nucleophilic thiolate anions, which then readily displace the halide in an SN2 reaction. The reaction can be controlled to achieve mono- or di-alkylation, although the formation of the dialkylated product is common due to the proximity of the two thiol groups.

Acylation of the thiol groups leads to the formation of thioesters. This reaction is typically carried out using acyl chlorides or acid anhydrides. Similar to alkylation, a base is often used to facilitate the reaction. Thioesters are valuable intermediates in organic synthesis and can exhibit different reactivity profiles compared to their thioether counterparts.

| Reagent Type | General Reaction | Product Type |

| Alkyl Halide (R-X) | This compound + 2 R-X + Base | 4-Amino-1,2-bis(alkylthio)benzene |

| Acyl Chloride (R-COCl) | This compound + 2 R-COCl + Base | 4-Amino-1,2-bis(acylthio)benzene |

The synthesis of thioethers from this compound is a cornerstone of its derivatization. Beyond simple alkyl halides, other electrophiles can be employed to create more complex sulfur-containing linkages. For instance, reaction with epoxides results in the ring-opening of the epoxide and the formation of a β-hydroxythioether. Michael addition to α,β-unsaturated carbonyl compounds is another effective method for forming thioether linkages.

The two adjacent thiol groups can also be used to form cyclic structures. Reaction with dihaloalkanes (e.g., 1,2-dibromoethane (B42909) or 1,3-dibromopropane) can lead to the formation of dithiane or dithiepane rings fused to the benzene (B151609) core. Furthermore, the thiol groups can react with aldehydes or ketones in the presence of an acid catalyst to form dithioacetals or dithioketals, respectively, resulting in five-membered 1,3-dithiolane (B1216140) rings. These cyclic dithioethers are important protecting groups in organic synthesis and are key components in certain materials.

| Electrophile | Product Structure | Linkage Type |

| Dihaloalkane (X-(CH₂)n-X) | Fused Dithia-cycloalkane | Cyclic Thioether |

| Aldehyde (R-CHO) | 1,3-Dithiolane derivative | Cyclic Dithioacetal |

| Ketone (R₂C=O) | 1,3-Dithiolane derivative | Cyclic Dithioketal |

Functionalization through the Amine Group

The amino group of this compound is a primary aromatic amine, which allows for a host of well-established functionalization reactions, distinct from the chemistry of the thiol groups.

The amino group can be readily acylated to form amides through reaction with acyl chlorides or acid anhydrides. For example, reaction with acetic anhydride (B1165640) yields N-(3,4-dimercaptophenyl)acetamide. This reaction is often performed under neutral or slightly basic conditions.

Sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides in the presence of a base like pyridine. This reaction is a robust method for incorporating sulfonyl groups, which are prevalent in many pharmaceutical compounds.

The formation of urea (B33335) derivatives is achieved by treating this compound with isocyanates. This reaction is typically rapid and proceeds without the need for a catalyst, directly yielding the corresponding urea. Symmetrical ureas can also be formed using phosgene (B1210022) or its equivalents.

| Reagent | Reaction Product | Functional Group Formed |

| Acyl Chloride (RCOCl) | N-(3,4-dimercaptophenyl)amide | Amide |

| Sulfonyl Chloride (RSO₂Cl) | N-(3,4-dimercaptophenyl)sulfonamide | Sulfonamide |

| Isocyanate (R-NCO) | 1-(3,4-dimercaptophenyl)-3-alkyl/arylurea | Urea |

The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imine can be a stable final product or a reactive intermediate for further transformations.

The combination of the amine and the two thiol groups provides a powerful platform for the synthesis of various sulfur- and nitrogen-containing heterocycles. A notable example is the synthesis of phenothiazine (B1677639) derivatives. Although phenothiazine itself is formed from diphenylamine, substituted 2-aminobenzenethiols are key precursors for a wide range of phenothiazine analogues. commonorganicchemistry.com The reaction of this compound with appropriately substituted cyclohexanones, for instance, can lead to the formation of complex, fused heterocyclic systems. wikipedia.org

Another important class of heterocycles accessible from o-aminodithiols are benzodithiazoles. Condensation reactions with various electrophiles can lead to the formation of these ring systems. For example, reaction with phosgene or thiophosgene (B130339) could potentially lead to benzodithiazol-2-one or -2-thione derivatives. Furthermore, the reaction of related benzene-1,2-dithiols with oxazolone (B7731731) derivatives has been shown to yield 1,4-benzodithiine structures, suggesting a potential pathway for heterocycle synthesis involving both thiol groups. researchgate.net

| Reactant(s) | Resulting Heterocycle (Example) | Key Reaction |

| Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

| Dicarbonyl compounds or equivalents | Phenothiazine or Benzodithiazine derivatives | Cyclocondensation |

| Phosgene/Thiophosgene | Benzodithiazol-2-one/-2-thione | Cyclization |

Regioselective and Orthogonal Functionalization of this compound

The presence of three distinct nucleophilic sites on this compound presents a challenge and an opportunity for regioselective and orthogonal functionalization. Achieving selectivity is crucial for the controlled synthesis of complex derivatives.

Regioselectivity can often be controlled by carefully choosing the reaction conditions. The nucleophilicity of the thiol and amine groups is pH-dependent. Under basic conditions, the thiol groups are deprotonated to the more potent thiolate nucleophiles, favoring S-functionalization. Conversely, under neutral or slightly acidic conditions, the amine group is generally a stronger nucleophile than the protonated thiol groups, allowing for selective N-functionalization. However, strong acidic conditions will protonate the amine, rendering it non-nucleophilic.

Orthogonal functionalization, where one type of functional group is modified while the others remain intact, typically requires the use of protecting groups. For instance, the amino group can be protected as an amide (e.g., acetamide), allowing for selective reactions at the thiol groups. Following the desired S-functionalization, the amide can be hydrolyzed to regenerate the free amine.

Conversely, the thiol groups can be protected to allow for selective modification of the amine. Common thiol protecting groups include benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, which are stable to many reaction conditions used for amine functionalization and can be removed later via reductive or acidic cleavage. Photolabile protecting groups also offer a powerful tool for the selective deprotection of thiols under mild conditions. nih.govresearchgate.netnih.gov The use of an orthogonal protecting group strategy allows for the stepwise and controlled derivatization of all three functional groups on the this compound scaffold.

Multi-site Derivatization for Complex Molecular Architectures

The strategic functionalization of multiple reactive sites on a single molecular scaffold is a powerful approach for the construction of intricate and complex molecular architectures. This compound, with its distinct amino and dithiol functionalities, presents a versatile platform for such multi-site derivatization. This strategy allows for the programmed assembly of macrocycles, cages, and coordination polymers with tailored properties and functionalities.

The amino group provides a nucleophilic center for reactions such as acylation and Schiff base formation, while the two adjacent thiol groups are adept at forming metal-sulfur bonds in coordination complexes or undergoing reactions to form sulfur-containing heterocyclic rings. The spatial arrangement of these groups on the benzene ring allows for the creation of pre-organized ligand systems that can direct the formation of specific three-dimensional structures.

One common approach involves the initial derivatization of the amino group to introduce a larger organic framework, followed by the coordination of the dithiol moiety to one or more metal centers. This sequential approach allows for a high degree of control over the final architecture. For instance, the formation of a Schiff base by condensation of the amino group with a dicarbonyl compound can create a larger ligand which can then coordinate to metal ions through its dithiol and newly formed imine functionalities.

Alternatively, a "one-pot" or template-driven synthesis can be employed where the this compound molecule reacts with other building blocks in the presence of a metal ion. The metal ion acts as a template, organizing the reactants in a specific orientation to facilitate the formation of a complex macrocyclic or cage-like structure that would be difficult to achieve through traditional stepwise synthesis.

The resulting complex molecular architectures have potential applications in various fields, including host-guest chemistry, catalysis, and materials science. The ability to fine-tune the size, shape, and electronic properties of these structures through the judicious choice of derivatizing agents and metal ions makes this compound a valuable building block in supramolecular chemistry.

Research Findings on Multi-site Derivatization:

While direct and extensive research specifically on the multi-site derivatization of this compound for complex architectures is an developing area, studies on analogous compounds and related synthetic strategies provide significant insights. For example, research on the coordination polymers of 2,5-diamino-1,4-benzenedithiol has demonstrated that both the amino and thiol groups can coordinate with transition metal ions, leading to the formation of extended network structures. This suggests that this compound would exhibit similar reactivity, allowing for the construction of multi-dimensional coordination polymers.

Furthermore, the synthesis of macrocycles and cryptands often relies on the reaction of diamines and dithiols with appropriate linking reagents. The principles of these syntheses can be applied to this compound, where the amino group can be acylated or alkylated to introduce linking arms, which can then be cyclized through reactions involving the thiol groups. Metal template synthesis is a particularly effective method for achieving high yields of such macrocyclic products.

The formation of Schiff base metal complexes is another well-established strategy. The reaction of the amino group of this compound with an aldehyde or ketone results in a Schiff base ligand where the dithiol moiety remains available for coordination. The resulting complexes can exhibit interesting electronic and magnetic properties.

Below are tables summarizing potential multi-site derivatization strategies and the resulting complex molecular architectures based on established chemical principles and findings from related systems.

Table 1: Potential Strategies for Multi-site Derivatization of this compound

| Derivatization Strategy | Reactive Sites Involved | Reagents/Conditions | Potential Complex Architecture |

| Sequential Schiff Base Formation and Metal Coordination | Amino group, then both thiol groups | 1. Dicarbonyl compound2. Metal salt | Macrocyclic Schiff Base-Metal Complexes |

| Metal-Template Cyclization | Amino group and both thiol groups | Dihaloalkane, Metal salt (e.g., Ni(II), Cu(II)) | Thioether-containing Macrocycles/Cryptands |

| Coordination Polymerization | Amino group and both thiol groups | Transition metal salts (e.g., Fe(II), Co(II), Ni(II)) | 1D, 2D, or 3D Coordination Polymers |

| Acylation and Intramolecular Cyclization | Amino group, then both thiol groups | Diacyl dichloride, followed by base-induced cyclization | Thiolactone-containing Macrocycles |

Table 2: Examples of Potential Complex Molecular Architectures from this compound

| Architecture Type | Synthetic Approach | Key Bonds Formed | Potential Applications |

| [2+2] Macrocycle | Condensation of the amino group with a dialdehyde, followed by reaction of the thiol groups with a dihaloalkane in the presence of a metal template. | C=N (Imine), C-S (Thioether), M-S (Coordination) | Host-guest chemistry, Ion sensing |

| Metal-Organic Framework (MOF) | Solvothermal reaction with a metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) | M-S (Coordination), M-N (Coordination) | Gas storage, Catalysis |

| Cryptand-like Cage | Stepwise reaction of the amino group with a tripodal acyl chloride, followed by intramolecular cyclization involving the thiol groups. | C-N (Amide), C-S (Thioether) | Anion recognition, Encapsulation of guest molecules |

Based on a comprehensive search of available scientific literature, there is insufficient specific information on the coordination chemistry of the compound "this compound" to generate the detailed and scientifically accurate article as requested in the provided outline.

An article constructed on analogies to other molecules would not meet the required standards of scientific accuracy for this specific compound and would violate the core instructions of the prompt. Therefore, it is not possible to provide the requested article at this time.

Coordination Chemistry and Metal Complexation with 4 Aminobenzene 1,2 Dithiol

Catalytic Applications of 4-Aminobenzene-1,2-dithiol Metal Complexes

The unique electronic properties of this compound, stemming from the interplay between the electron-donating amino group and the redox-active dithiolate moiety, make its metal complexes promising candidates for a variety of catalytic applications. The ability of the dithiolene ligand to act as a non-innocent ligand, participating directly in redox processes, provides a pathway for multi-electron transformations that are central to many catalytic cycles. Research into the catalytic behavior of these complexes is an emerging field, with significant potential in both homogeneous and heterogeneous systems.

Homogeneous Catalysis Systems

In homogeneous catalysis, metal complexes of this compound and its analogues are primarily explored for their potential in redox catalysis, particularly for small molecule activation such as proton reduction for hydrogen evolution. The combination of a redox-active metal center (like iron or cobalt) with the non-innocent dithiolene ligand creates a system capable of facilitating multi-electron transfers required for generating H₂ from protons.

Hydrogen Evolution Reaction (HER):

For instance, studies on analogous iron bis(benzenedithiolate) complexes have shown that electron-donating substituents on the dithiolene ligand enhance the catalytic activity for light-driven hydrogen evolution. nih.gov This suggests that complexes of this compound would be highly effective in such systems. Mononuclear iron carbonyl complexes featuring a benzene-1,2-dithiolate ligand have also been investigated as functional models of the [FeFe]-hydrogenase active site, demonstrating catalytic proton reduction at mild overpotentials. nih.gov

Oxidative Catalysis:

While less explored, the potential for this compound metal complexes to catalyze oxidation reactions is significant. The structurally related o-aminophenol ligands, when complexed with metals like manganese, have been shown to effectively catalyze the aerobic oxidation of substrates such as other aminophenols and catechols. nih.gov This activity is attributed to the ability of the ligand to exist in different redox states, facilitating the transfer of electrons from the substrate to the oxidant. By analogy, the amino-dithiolate ligand could facilitate similar oxidative transformations, with the sulfur atoms potentially offering different reactivity and stability compared to their oxygen counterparts. Cobalt complexes with related ligands have also been investigated for oxidative C-H functionalization reactions, indicating a broad potential for this class of compounds in organic synthesis. nih.govthieme-connect.de

Below is a representative table of catalytic activity for a system analogous to a this compound complex in a homogeneous catalytic process.

| Catalyst (Analogous System) | Reaction | Proton Source | Conditions | Turnover Number (TON) | Overpotential (mV) |

|---|---|---|---|---|---|

| [Fe₂(μ-bdt)(CO)₆] (bdt = benzene-1,2-dithiolate) | Electrocatalytic Proton Reduction | Acetic Acid | Acetonitrile | Data not specified | ~600 |

| Cobalt-dithiolene Complex | Photocatalytic Proton Reduction | Water/Ascorbic Acid | Aqueous solution, Visible light | Up to 9,000 | Data not specified |

Heterogeneous and Supported Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing molecular catalysts onto solid supports to create heterogeneous systems is a key strategy to overcome this limitation, enhancing catalyst stability and enabling recyclability. Metal complexes of this compound are well-suited for heterogenization due to the functional groups available for anchoring to a support.

Immobilization Strategies:

The amino group of the this compound ligand provides a convenient handle for covalent attachment to various support materials. For example, it can be functionalized to react with surface groups on silica, polymers, or carbon materials. Another advanced approach involves the integration of the entire metal-ligand complex into the structure of a porous material, such as a Metal-Organic Framework (MOF).

A notable study demonstrated the successful immobilization of molecular metal dithiolene-diamine complexes, which share the MS₂N₂ coordination sphere with potential complexes of this compound, onto 2D MOFs. nih.gov These supported complexes were shown to be active electrocatalysts for the hydrogen evolution reaction. The study highlighted that the catalytic activity was dependent on the nature of the metal and the coordination environment, with the MS₂N₂ sites showing superior performance compared to related MS₄ or MN₄ sites. This approach provides a clear blueprint for designing heterogeneous catalysts based on this compound complexes.

Advantages and Applications:

The primary advantages of creating supported catalysts from these complexes include:

Enhanced Stability: Immobilization can prevent bimolecular decomposition pathways that may occur in solution.

Reusability: The catalyst can be easily recovered by filtration and reused in multiple catalytic cycles, improving process economy.

Site Isolation: Supporting the complexes can prevent the formation of inactive dimers or aggregates, maintaining the activity of the catalytic centers.

Supported this compound metal complexes could be applied in flow-through reactors for continuous industrial processes, such as water splitting for hydrogen production or the oxidation of pollutants in water treatment systems.

The following table presents representative data for a heterogeneous catalytic system based on complexes with a similar coordination environment to those of this compound.

| Catalyst System | Reaction | Support | Key Performance Metric | Conditions |

|---|---|---|---|---|

| Co-dithiolene-diamine Complex | Electrocatalytic Hydrogen Evolution | 2D Metal-Organic Framework (MOF) | Onset potential of -0.2 V vs. RHE | Aqueous acidic solution |

| Ni-dithiolene-diamine Complex | Electrocatalytic Hydrogen Evolution | 2D Metal-Organic Framework (MOF) | Onset potential of -0.25 V vs. RHE | Aqueous acidic solution |

Applications of 4 Aminobenzene 1,2 Dithiol in Advanced Materials Science

Incorporation of 4-Aminobenzene-1,2-dithiol into Polymer Architectures

The bifunctional nature of this compound, possessing both amino and dithiol groups, theoretically allows for its integration into various polymer structures. The amine group can participate in reactions typical for aromatic amines, while the dithiol moiety offers sites for coordination with metals or participation in sulfur-based polymerization reactions.

Polyimide Resins and High-Performance Polymers

Aromatic diamines are fundamental building blocks for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis generally involves the polycondensation reaction between a diamine and a dianhydride. The incorporation of a diamine like this compound could potentially introduce unique properties to the resulting polyimide due to the presence of the dithiol group. However, specific examples of polyimides synthesized using this compound are not described in the available literature.

Development of Thiol-Containing and Amine-Functionalized Polymers

The development of polymers featuring both thiol and amine functionalities is of significant interest for applications ranging from heavy metal chelation to the development of self-healing materials and advanced adhesives. This compound represents a potential monomer for creating such polymers. The amine group provides a site for polymerization or for imparting basic properties to the polymer, while the thiol groups can undergo oxidation to form disulfide bonds, leading to cross-linked networks, or can coordinate with metal ions. Despite this potential, detailed research on the synthesis and characterization of polymers specifically derived from this compound is not readily found.

This compound as a Linker in Porous Framework Materials

The rigid structure and the presence of coordinating amine and thiol groups make this compound a candidate for use as a building block, or "linker," in the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks (COFs) Synthesized from this compound

COFs are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. The geometry and functionality of the linkers dictate the topology and properties of the resulting framework. An aromatic diamine and dithiol compound like this compound could theoretically be used as a linker in COF synthesis, potentially in combination with aldehyde or other reactive monomers. The resulting COF would possess both amine and thiol functionalities within its pores, which could be advantageous for applications in catalysis, sensing, or gas separation. However, the scientific literature does not currently contain specific examples of COFs synthesized using this compound.

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The choice of ligand is crucial in determining the structure and functionality of the MOF. The amine and dithiol groups of this compound are both capable of coordinating with metal centers. The use of this compound as a ligand in MOF synthesis could lead to frameworks with unique electronic, magnetic, or catalytic properties. The soft nature of the sulfur atoms in the dithiol group would favor coordination with soft metal ions. To date, there is a lack of specific research articles detailing the synthesis and characterization of MOFs incorporating the this compound ligand.

Advanced Functional Materials Derived from this compound

The unique combination of functional groups in this compound suggests its potential for creating a variety of advanced functional materials. Beyond the polymer and framework materials discussed, it could be a precursor for synthesizing complex organic molecules for applications in electronics, photovoltaics, or as specialized chemical sensors. The development of such materials would depend on leveraging the distinct reactivity of the amine and dithiol moieties. At present, specific research on the derivation of advanced functional materials from this compound is not extensively reported.

Materials Exhibiting Aggregation-Induced Emission (AIE)

There is currently no available scientific literature or research data that specifically investigates or demonstrates the aggregation-induced emission (AIE) properties of materials derived from this compound. The AIE phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, is a significant area of research in materials science. However, studies detailing the synthesis and characterization of AIE-active materials using this compound as a building block have not been reported.

Table 1: Photophysical Properties of AIE Materials based on this compound (No data available in the current literature)

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|

Semiconductor Applications and Organic Electronic Materials

Investigations into the semiconductor properties and applications of this compound in organic electronic materials are also not found in the existing body of scientific research. While dithiol-containing aromatic compounds are of interest in molecular electronics for their ability to anchor to metal electrodes, specific studies detailing the charge transport properties, device fabrication, and performance of materials based on this compound are absent from the literature. Consequently, there are no detailed research findings on its use in devices such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Table 2: Electronic Properties of Semiconductor Materials Derived from this compound (No data available in the current literature)

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

|---|

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The formation and characterization of self-assembled monolayers (SAMs) using this compound on various substrates, such as gold, have not been specifically reported in peer-reviewed journals. The dithiol functionality suggests a strong potential for this molecule to form stable SAMs, which are crucial for modifying surface properties and fabricating molecular electronic devices. However, detailed studies on the packing density, orientation, and surface properties of SAMs derived from this compound are not available.

Table 3: Characteristics of Self-Assembled Monolayers of this compound (No data available in the current literature)

| Substrate | Film Thickness (Å) | Contact Angle (°) | Surface Energy (mN/m) |

|---|

Rational Design and Synthesis of Novel Material Architectures based on this compound

The rational design and synthesis of novel material architectures are fundamental to advancing materials science. The bifunctional nature of this compound, with its nucleophilic thiol groups and an amino group, presents theoretical possibilities for its use as a monomer in polymerization reactions or as a ligand in the formation of coordination polymers and metal-organic frameworks. The amino group could be utilized for further functionalization or to direct specific intermolecular interactions, while the dithiol moiety can participate in oxidation to form disulfides or coordinate to metal centers.

Despite these theoretical possibilities, there is a lack of published research demonstrating the rational design and successful synthesis of new material architectures explicitly incorporating this compound. The scientific community has yet to report on specific strategies or synthetic routes that leverage this particular molecule for the creation of advanced materials with tailored properties.

Spectroscopic and Structural Elucidation of 4 Aminobenzene 1,2 Dithiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. caltech.edu For 4-Aminobenzene-1,2-dithiol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed to assign every atom within the molecule and to understand its spatial arrangement.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the protons of the amino and thiol functional groups. The aromatic region would feature three signals due to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by their position relative to the electron-donating amino group and the electron-withdrawing dithiol groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. caltech.edu For this compound, six distinct signals are anticipated for the six carbons of the benzene ring, as the substitution pattern renders them chemically inequivalent. The chemical shifts are influenced by the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on standard chemical shift values and substituent effects.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~ 6.8 - 7.0 | Doublet (d) | - |

| H-5 | ~ 6.6 - 6.8 | Doublet of doublets (dd) | - |

| H-6 | ~ 7.0 - 7.2 | Doublet (d) | - |

| -NH₂ | ~ 3.5 - 4.5 | Broad singlet (br s) | - |

| -SH (x2) | ~ 3.0 - 4.0 | Singlet (s) | - |

| C-1 | - | - | ~ 125 - 135 |

| C-2 | - | - | ~ 125 - 135 |

| C-3 | - | - | ~ 118 - 125 |

| C-4 | - | - | ~ 145 - 155 |

| C-5 | - | - | ~ 115 - 120 |

| C-6 | - | - | ~ 120 - 130 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the signals of H-3, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-3, C-5, and C-6) in the ¹³C spectrum.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H and S-H stretching vibrations. The amino group typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The S-H stretching vibration is expected to appear as a weaker band around 2550-2600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and is an excellent complementary technique to IR. rsc.org For aromatic thiols, the C-S stretching vibration (650-750 cm⁻¹) and the S-H bending mode (~850-920 cm⁻¹) are often clearly visible. rsc.orgacs.org The technique is highly sensitive to the state of the thiol group, for example, whether it is free or has formed a disulfide bond. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| S-H Stretch | -SH | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium - Strong |

| N-H Bend | -NH₂ | 1550 - 1650 | Medium |

| C-S Stretch | Ar-S | 650 - 750 | Medium (Raman) |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₆H₇NS₂), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm its composition.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Under electron impact (EI) ionization, the molecular ion of this compound would likely undergo characteristic fragmentations. Key expected fragmentation pathways include:

Loss of a hydrogen atom to form the [M-H]⁺ ion.

Loss of a thiol radical (•SH) to form an [M-SH]⁺ fragment.

Elimination of hydrogen sulfide (B99878) (H₂S) to give an [M-H₂S]⁺• ion.

Cleavage of the C-N bond, leading to fragments corresponding to the aromatic dithiol cation or the aminophenyl cation.

X-ray Crystallography for Precise Solid-State Structural Determination

In such complexes, the dithiolate ligand coordinates to a metal center through its two sulfur atoms. The C-S and C-C bond lengths within the benzene ring can indicate the degree of electron delocalization and the oxidation state of the ligand, which is often described as "non-innocent". researchgate.net In a hypothetical crystal structure of the free ligand, one would expect to observe extensive intermolecular hydrogen bonding involving the amino (-NH₂) and thiol (-SH) groups, which would dictate the packing arrangement of the molecules in the crystal lattice.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic benzene ring. Compared to unsubstituted benzene, the presence of the powerful electron-donating amino group and the sulfur-containing thiol groups is expected to cause a bathochromic (red) shift in the absorption maxima.

Aromatic amines and thiols typically exhibit strong absorption bands in the UV region. For instance, related compounds like 4-aminophenol (B1666318) show characteristic absorption peaks that are sensitive to solvent and pH. researchgate.net The UV-Vis spectrum of this compound would likely show two main absorption bands, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene, shifted to longer wavelengths (typically in the 250-350 nm range). The photophysical characterization, such as fluorescence spectroscopy, would provide information about the molecule's excited state properties, although many simple aromatic thiols are not strongly fluorescent.

Computational and Theoretical Studies of 4 Aminobenzene 1,2 Dithiol

Quantum Chemical Calculations on Molecular Structure and Electronic Configuration

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and electron distribution, which together dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 4-aminobenzene-1,2-dithiol, DFT can be employed to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles.

DFT calculations also yield critical information about the electronic configuration. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. Furthermore, Natural Bond Orbital (NBO) analysis, often performed after a DFT calculation, can reveal details about charge distribution, intramolecular charge transfer, and stabilization energies. For instance, in studies of similar "push-pull" aromatic systems, DFT has been used to compute HOMO and LUMO energy levels and understand intramolecular charge transfer, which is crucial for predicting photochromic behavior.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following data is representative of typical DFT calculation outputs and is for illustrative purposes.

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

| NBO Charge on N | -0.85 e | Calculated partial charge on the nitrogen atom |

| NBO Charge on S1 | -0.15 e | Calculated partial charge on one sulfur atom |

| NBO Charge on S2 | -0.18 e | Calculated partial charge on the other sulfur atom |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic ground state and excited states. This is particularly useful for validating DFT results and for studying systems where DFT might be less reliable. For example, ab initio methods have been successfully used to investigate the phosphorescent states and vibronic coupling in halogenated benzene (B151609) derivatives, providing detailed insights into their photophysical properties. Such calculations could elucidate the nature of excited states in this compound, which is essential for understanding its potential applications in materials science and optoelectronics.

Computational Prediction of Reaction Mechanisms and Transition State Analysis

Understanding how a molecule reacts is crucial for its application in synthesis. Computational methods can map out the entire energy landscape of a chemical reaction, identifying intermediates and, most importantly, the transition states that connect them. The activation energy, determined by the energy difference between the reactants and the transition state, dictates the reaction rate.

Using DFT, it is possible to locate the transition state structure for a proposed reaction involving this compound, such as its oxidation to form a disulfide bridge or its participation in a cyclization reaction. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis provides a detailed, step-by-step view of the reaction mechanism, which can be invaluable for optimizing reaction conditions or predicting the outcome of new reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD applies classical mechanics to simulate the motion of atoms and molecules, providing insights into conformational flexibility and non-covalent interactions.

An MD simulation of this compound could reveal its preferred conformations in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state). This is particularly relevant for understanding how the amino and dithiol groups orient themselves and how this affects the molecule's ability to interact with other molecules or surfaces. MD simulations are crucial for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern processes like self-assembly and molecular recognition. For example, MD simulations can be used to understand how peptide-based nanostructures self-assemble and bind to other molecules, driven by a network of intermolecular forces.

Theoretical Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, vibrational frequencies can be calculated using DFT, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed spectra with experimental ones is a powerful way to validate the accuracy of the computational model and confirm the synthesized structure.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table illustrates how theoretical predictions are typically validated against experimental measurements.

| Spectroscopic Property | Predicted Value (Computational) | Experimental Value |

| UV-Vis λmax | 295 nm | 298 nm |

| IR Freq. (N-H stretch) | 3410 cm⁻¹ | 3405 cm⁻¹ |

| IR Freq. (S-H stretch) | 2540 cm⁻¹ | 2550 cm⁻¹ |

| IR Freq. (C-S stretch) | 755 cm⁻¹ | 750 cm⁻¹ |

In Silico Design and Screening of Novel this compound Derivatives

In silico (computer-based) techniques are instrumental in modern drug discovery and materials science for designing and screening novel compounds with desired properties before they are synthesized. Starting with the core structure of this compound, new derivatives can be created virtually by adding different functional groups to the aromatic ring.

These virtual libraries of derivatives can then be rapidly screened for specific properties. For example, molecular docking simulations can predict how well these derivatives bind to the active site of a target protein, helping to identify potential new drug candidates. Computational tools can also predict physicochemical properties like solubility, stability, and toxicity, filtering out unpromising candidates early in the design process. This in silico approach accelerates the discovery of new functional molecules by focusing synthetic efforts on the most promising derivatives, saving significant time and resources.

Advanced Research Directions and Future Perspectives of 4 Aminobenzene 1,2 Dithiol Chemistry

Innovations in Scalable and Sustainable Synthesis Strategies for 4-Aminobenzene-1,2-dithiol

Currently, detailed and varied strategies for the large-scale and environmentally friendly synthesis of this compound are not widely reported. Future research could focus on developing novel synthetic routes that improve upon existing methods, which traditionally may involve multi-step processes with harsh reagents. Innovations could include:

Continuous Flow Synthesis: Shifting from batch to continuous flow processes could offer better control over reaction parameters, improve safety, and increase yield and purity.

Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, renewable starting materials, and catalytic methods (such as biocatalysis or photocatalysis) would enhance the sustainability of its production.

Process Optimization and Automation: Implementing automated systems for reaction monitoring and optimization could lead to more efficient and cost-effective large-scale production.

A comparative table of potential synthetic strategies is presented below, highlighting hypothetical improvements.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Traditional Batch Synthesis | Established Procedures | Use of hazardous reagents, potential for low yields, scalability issues. |

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, better scalability. | Initial setup costs, requirement for specialized equipment. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, optimization of catalytic activity. |

| Photocatalytic Synthesis | Use of light as a renewable energy source, potential for novel reaction pathways. | Catalyst design and efficiency, control of reaction selectivity. |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique combination of an amino group and two thiol groups on a benzene (B151609) ring suggests a rich and complex reactivity profile for this compound that remains largely unexplored. Future research could delve into:

Selective Functionalization: Developing methods for the selective reaction at the amino group versus the thiol groups, or differentiating between the two thiol groups, would open up new avenues for creating complex molecules.

Novel Cyclization Reactions: The proximity of the functional groups could be exploited to synthesize novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Coordination Chemistry: As a multifunctional ligand, this compound could form complexes with a variety of metal ions. The electronic properties of these complexes could be tuned by the oxidation state of the dithiol moiety, leading to interesting catalytic or electronic properties.

Rational Design and Engineering of Next-Generation Functional Materials

The structure of this compound makes it a promising building block for the creation of advanced functional materials. However, specific examples of materials incorporating this compound are not prevalent in current literature. Future design and engineering efforts could focus on:

Conducting Polymers: The aromatic and sulfur-rich nature of the molecule suggests its potential as a monomer for synthesizing conducting polymers. The amino group could be used to further tune the electronic properties and processability of these materials.